Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC)

Description

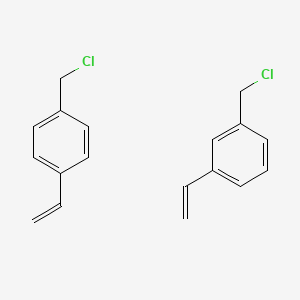

Vinylbenzyl chloride (VBC) is a chlorinated styrene derivative comprising a mixture of meta (3-), para (4-), and occasionally ortho (2-) isomers. It is commercially supplied as a stabilized formulation containing 50–100 ppm tert-butylcatechol (TBC) to inhibit premature polymerization . The compound (CAS 30030-25-2) is widely utilized as a reactive monomer in polymer chemistry, enabling the introduction of chloromethyl groups into copolymers for subsequent functionalization, such as quaternization or grafting . Its isomer distribution (~70% meta, ~30% para) and stabilization requirements distinguish it from pure isomers and structurally similar compounds .

Properties

IUPAC Name |

1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10/h2*2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDACPJNNYTTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl.C=CC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50586-57-7 | |

| Details | Compound: Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |

| Record name | Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50586-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Vinyltoluene

The most common industrial method involves the direct chlorination of vinyltoluene, a mixture of 3- and 4-vinyltoluene isomers. The reaction proceeds via free radical mechanisms under controlled conditions to avoid over-chlorination. Chlorine gas or sulfuryl chloride (SO₂Cl₂) serves as the chlorinating agent, with ultraviolet (UV) light or peroxides initiating the radical chain reaction. The benzylic hydrogen of vinyltoluene is selectively replaced by chlorine, yielding a mixture of 2-, 3-, and 4-vinylbenzyl chloride isomers.

Key Reaction:

Table 1: Typical Reaction Conditions for Chlorination

| Parameter | Value/Range |

|---|---|

| Temperature | 40–60°C |

| Pressure | Atmospheric |

| Chlorinating Agent | Cl₂ or SO₂Cl₂ |

| Catalyst/Initiator | UV Light, AIBN |

| Reaction Time | 4–8 hours |

| Yield | 85–92% |

Dehydrohalogenation of α-Bromoethylbenzene Derivatives

An alternative route involves the dehydrohalogenation of p-chloromethyl-α-bromoethylbenzene using potassium hydroxide (KOH) in the presence of 18-crown-6 ether as a phase-transfer catalyst. This method selectively produces the 4-isomer but can be adapted to yield mixed isomers by starting with a brominated vinyltoluene mixture.

Table 2: Optimization of Dehydrohalogenation

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene |

| Catalyst | 18-Crown-6 Ether |

| Temperature | 40°C |

| Reaction Time | 4 hours |

| Yield | 95% |

Industrial-Scale Production

Continuous Flow Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Vinyltoluene and chlorine gas are fed into a reactor equipped with UV lamps, maintaining precise stoichiometric ratios to minimize by-products like dichlorinated compounds. The crude product is then distilled under reduced pressure to isolate the isomer mixture.

Table 3: Industrial Process Parameters

| Parameter | Value/Range |

|---|---|

| Reactor Type | Tubular Flow Reactor |

| Residence Time | 1–2 hours |

| Distillation Pressure | 10–15 mmHg |

| Purity Post-Distillation | ≥98% |

By-Product Management

Side reactions, such as the formation of divinylbenzene dichloride, are mitigated by:

-

Temperature Control: Maintaining temperatures below 60°C to prevent thermal degradation.

-

Inhibitor Addition: Introducing TBC (50–100 ppm) during distillation to suppress premature polymerization.

Purification and Stabilization

Distillation Techniques

Fractional distillation separates VBC isomers based on boiling point differences:

Table 4: Distillation Parameters

| Parameter | Value/Range |

|---|---|

| Boiling Point Range | 221–229°C |

| Column Efficiency | 15–20 Theoretical Plates |

| Purity Post-Distillation | 99.5% (HPLC) |

Stabilization with TBC

Tert-butylcatechol (TBC) is added at 50–100 ppm to inhibit radical-induced polymerization during storage. TBC acts as a radical scavenger, extending shelf life to 12–18 months under recommended conditions (-20°C in amber glass containers).

Mechanism of Inhibition:

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzylic chlorine can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Polymerization: The vinyl group can undergo polymerization to form poly(vinylbenzyl chloride), which is used in various applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of vinylbenzyl chloride can be synthesized.

Polymers: Poly(vinylbenzyl chloride) is a major product formed through polymerization.

Scientific Research Applications

Vinylbenzyl chloride copolymers have been developed for use in anion exchange resins , which are critical in water purification processes. These copolymers are synthesized by combining VBC with divinylbenzene (DVB), resulting in materials that effectively remove contaminants from water . The ability to tailor the properties of these resins through the ratio of VBC to DVB allows for enhanced performance in specific applications.

Biomedical Applications

Research has indicated potential applications of PVBC in biomedical fields, particularly in drug delivery systems and tissue engineering. The tunable properties of PVBC allow for the development of materials that can respond to environmental stimuli, making them suitable for controlled drug release .

Case Studies

Case Study 1: Synthesis and Characterization of PVBC

A study conducted by Mathew et al. (2018) focused on the synthesis of PVBC using free radical polymerization techniques. The researchers explored the effects of different solvents on the polymer's properties, concluding that THF provided the highest mass recovery due to its polar nature, which enhances interaction with chloromethyl groups present in VBC .

Case Study 2: Application in Water Treatment

Ezzeldin et al. (2010) investigated the effectiveness of VBC-DVB copolymers as anion exchange resins for water treatment. Their findings demonstrated significant improvements in contaminant removal efficiency compared to traditional methods, highlighting the potential for these materials in environmental applications .

Mechanism of Action

The mechanism of action of vinylbenzyl chloride involves its dual functionality. The vinyl group allows for polymerization, while the benzylic chlorine enables substitution reactions. These properties make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Vinylbenzyl Chloride (Pure Para Isomer)

- Structure : Exclusive para-substituted chloromethyl group (CAS 1592-20-7).

- Reactivity : Higher regioselectivity in reactions due to the para position, favoring controlled polymer architectures .

- Applications : Preferred in precision synthesis of anion-exchange membranes (AEMs) and hypercrosslinked polymers, where positional uniformity impacts ion conductivity or porosity .

- Cost : Priced at €344/25g (pure grade), significantly higher than the mixed-isomer VBC (€15,800/100g, tech grade) .

Divinylbenzene (DVB)

- Role : Crosslinking agent in copolymerization.

- Synergy with VBC : VBC introduces chloromethyl sites, while DVB enhances mechanical stability. Increasing DVB content (e.g., 2 wt.%) improves column efficiency in chromatography by 30% compared to VBC-dominated formulations .

- Limitation : Lacks functional groups for post-polymerization modification, unlike VBC .

Chlorostyrenes (e.g., 2-Chlorostyrene)

- Reactivity: Chlorine substituent on the vinyl group (vs.

- Applications : Primarily used in flame-retardant polymers, contrasting with VBC’s role in functionalized resins .

Physicochemical Properties

Polymerization Behavior

- Kinetics : VBC accelerates polymerization rates in styrene systems but induces coagulum at >10% concentration due to reduced colloidal stability .

- Grafting Efficiency : Radiation-grafted VBC/ETFE systems achieve 85% quaternization yield with trimethylamine, outperforming DVB-based matrices in anion-exchange capacity .

- Hypercrosslinking: VBC increases hydrodynamic volume in monolithic columns, reducing efficiency (HETP +15% vs. DVB) but enhancing surface area for catalysis .

Application-Specific Performance

Anion-Exchange Membranes (AEMs)

- VBC-co-styrene membranes exhibit 40% higher ionic conductivity (0.045 S/cm) than DVB-crosslinked analogs due to accessible chloromethyl sites .

- Drawback : Isomer heterogeneity in VBC broadens pore-size distribution, reducing selectivity in some ion-transport applications .

Silver Recovery Resins

- Microwave-modified VBC/DVB copolymers achieve 88.3% Ag(I) sorption (26.8 mg/g) with trans-1,4-diaminocyclohexane functionalization, surpassing non-chlorinated resins by 50% .

Biological Activity

Vinylbenzyl chloride (VBC) is a compound that has garnered attention due to its diverse applications and biological activities. This article explores the biological activity of vinylbenzyl chloride, particularly focusing on its isomeric mixture (2, 3-, and 4-isomers) stabilized with TBC (tertiary butyl catechol). The discussion encompasses its biochemical interactions, potential toxicological effects, and applications in biomedical fields.

Chemical Structure and Properties

Vinylbenzyl chloride is an organic compound characterized by the presence of a vinyl group attached to a benzyl chloride moiety. The structural formula can be represented as follows:

The compound exists in three isomeric forms: ortho (2-), meta (3-), and para (4-). The stabilization with TBC is crucial as it prevents polymerization during storage and handling.

1. Cytotoxicity and Carcinogenic Potential

Research indicates that vinylbenzyl chloride exhibits cytotoxic properties. A study involving the inhalation of vinyl chloride—a related compound—demonstrated significant increases in plasma enzyme levels associated with liver damage, suggesting potential hepatotoxicity. Elevated levels of alkaline phosphatase (AP) and lactate dehydrogenase (LDH) were observed in mice exposed to high concentrations of vinyl chloride, leading to tumor development in various tissues, including subcutaneous hemangiosarcomas .

| Biological Marker | Control Group | Exposure Group |

|---|---|---|

| Alkaline Phosphatase (AP) | Normal Levels | Elevated Levels |

| Lactate Dehydrogenase (LDH) | Normal Levels | Elevated Levels |

| Tumor Incidence | None | Significant |

2. Antimicrobial Activity

Vinylbenzyl chloride derivatives have been evaluated for their antimicrobial properties. A study reported that quaternized poly(vinylbenzyl chloride) showed significant antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The quaternization process enhances the compound's ability to disrupt microbial cell membranes, indicating potential use in medical applications such as coatings for medical devices .

3. Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial effects, VBC derivatives have demonstrated anti-inflammatory and antioxidant activities. Quaternized copolymers derived from vinylbenzyl chloride exhibited protective effects on human erythrocyte membranes against oxidative lysis. The antioxidant capacity was measured using the DPPH scavenging assay, revealing effective radical scavenging properties .

Case Study 1: Inhalation Toxicity in Mice

A controlled study examined the effects of inhalation exposure to vinyl chloride on mice. The findings indicated a correlation between exposure levels and the development of tumors, particularly in fat tissue. Histopathological analyses revealed alterations in liver architecture, reinforcing concerns regarding the carcinogenic potential of related compounds .

Case Study 2: Antimicrobial Efficacy

In another study, a series of quaternized vinylbenzyl chloride copolymers were synthesized and tested for their antimicrobial efficacy. The results demonstrated that these polymers effectively inhibited bacterial growth, with varying degrees of effectiveness depending on the specific quaternization method employed .

Q & A

Basic: What stabilization methods are recommended for handling vinylbenzyl chloride (VBC) isomers, and how does TBC concentration impact reactivity?

Vinylbenzyl chloride isomers are stabilized with tert-butylcatechol (TBC) at 60 ppm to inhibit premature polymerization during storage and handling . TBC acts as a radical scavenger, but its concentration must be carefully controlled. Excess stabilizer (>100 ppm) may interfere with downstream reactions (e.g., radical-initiated polymerizations). For experimental reproducibility, verify TBC levels via GC-MS or UV-Vis spectroscopy after purification steps. Store at 0–6°C in amber glass to minimize light/heat-induced degradation .

Basic: What chromatographic or spectroscopic techniques are effective for separating and quantifying 2-, 3-, and 4-isomers in VBC mixtures?

Isomer separation requires high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) . For quantification, H NMR can distinguish isomers via aromatic proton splitting patterns:

- 4-isomer : Singlets at δ 6.6–7.2 ppm (para-substitution symmetry).

- 3-isomer : Doublets and triplets (meta-substitution asymmetry).

- 2-isomer : Distinct coupling patterns for ortho-substitution .

Gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) is less effective due to similar boiling points but may resolve isomers at low concentrations .

Basic: How should VBC isomers be stored to maintain stability, and what precautions prevent cross-contamination during experimental use?

Store VBC mixtures at 0–6°C in sealed containers under inert gas (N/Ar) to prevent moisture absorption and oxidation . For aliquoting, use dry syringes under a glovebox atmosphere to avoid hydrolysis. Cross-contamination between isomers can be minimized by dedicating glassware to specific isomers and validating purity via FT-IR (C-Cl stretch at 650–750 cm) before critical reactions .

Advanced: How can copolymerization conditions (e.g., solvent, initiator, temperature) be optimized for VBC-methyl methacrylate (MMA) systems?

Copolymerization kinetics depend on solvent polarity and initiator type. In benzene at 60°C, azobisisobutyronitrile (AIBN) initiates VBC-MMA copolymerization with a reactivity ratio (, ), favoring MMA incorporation . For higher VBC content, use a non-polar solvent (toluene) and reduce temperature to 50°C to slow chain transfer. Monitor conversion via H NMR by tracking vinyl proton disappearance (δ 5.2–6.2 ppm) .

Advanced: What computational methods predict reaction pathways for VBC in radical-mediated syntheses?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model radical intermediates in VBC polymerization. Transition state analysis identifies energy barriers for propagation vs. termination steps. ICReDD’s reaction path search algorithms combine these calculations with experimental data (e.g., EPR spectroscopy for radical detection) to predict optimal initiator concentrations and solvent systems .

Advanced: How do isomer ratios in VBC mixtures influence thermal stability and mechanical properties of derived polymers?

Polymers from 4-VBC exhibit higher glass transition temperatures () (~120°C) due to para-substitution symmetry, while 3-VBC polymers show lower (~90°C) and increased flexibility. Thermogravimetric analysis (TGA) reveals 4-VBC polymers degrade at 280°C vs. 250°C for 3-VBC. Characterize structure-property relationships via dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) .

Advanced: What analytical strategies detect and quantify residual TBC in post-polymerization products?

Residual TBC in polymers can be extracted via Soxhlet extraction (methanol, 12 h) and quantified using reversed-phase HPLC with fluorescence detection (λ = 280 nm, λ = 320 nm). Limit of detection (LOD) is 0.1 ppm. For crosslinked polymers, pyrolyze samples at 400°C and analyze volatile fragments via GC-MS .

Advanced: How can factorial design optimize VBC reaction parameters (e.g., monomer ratio, initiator concentration)?

A 2 factorial design (k = 3 factors: [VBC], [initiator], temperature) reduces experimental runs while identifying interactions. For example, a central composite design (CCD) for VBC-ethyl acrylate copolymerization revealed temperature and [initiator] dominate molecular weight () (p < 0.05). Response surface methodology (RSM) software (e.g., Design-Expert®) models nonlinear effects .

Advanced: What degradation pathways occur in VBC-based polymers under thermal stress, and how are byproducts characterized?

Thermal degradation of VBC polymers produces HCl and styrene derivatives (detected via FT-IR and GC-MS). Accelerated aging studies (150°C, 72 h) combined with TGA-MS identify decomposition products like chlorostyrene oligomers. Stabilize degradation by incorporating antioxidants (e.g., hindered phenols) at 0.5 wt% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.